4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride
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Overview
Description
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxy group and a propan-2-ylphenyl group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in the synthesis of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the preparation of the intermediate 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene, which is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve reactants and control reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of
Properties
CAS No. |
1039897-26-1 |
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Molecular Formula |
C16H17ClO3S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H17ClO3S/c1-12(2)14-5-3-13(4-6-14)11-20-15-7-9-16(10-8-15)21(17,18)19/h3-10,12H,11H2,1-2H3 |
InChI Key |
YGKNXRJNTBMYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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